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Compound of Interest

Compound Name:
2-Methyl-2-(3-

nitrophenyl)propanoic acid

Cat. No.: B8741494

Get Quote

CAS: 103204-32-6 | Role: Privileged Scaffold & Metabolic Stability Enhancer[1]

Executive Summary & Core Utility
2-Methyl-2-(3-nitrophenyl)propanoic acid is a specialized aromatic carboxylic acid

characterized by a gem-dimethyl substitution at the

-carbon relative to the carboxyl group.[1] This structural motif is critical in medicinal chemistry
for two reasons:

The Thorpe-Ingold Effect: The bulky gem-dimethyl group restricts bond rotation, pre-

organizing the molecule into a bioactive conformation and often increasing binding affinity to

target proteins (e.g., GPCRs, Kinases).[1]

Metabolic Blocking: The quaternary carbon prevents

-oxidation and metabolic degradation, significantly extending the half-life of pharmaceutical
candidates.[1]
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This compound primarily serves as a high-value intermediate for generating 3-amino-phenyl

scaffolds via nitro-reduction, facilitating the synthesis of sulfonamides, ureas, and amides in

drug discovery programs targeting Androgen Receptors (AR) and CRTH2.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

Property Data

CAS Number 103204-32-6

IUPAC Name 2-Methyl-2-(3-nitrophenyl)propanoic acid

Synonyms

3-Nitro-

-dimethylphenylacetic acid; 2-(3-

Nitrophenyl)isobutyric acid

Molecular Formula

Molecular Weight 209.20 g/mol

Appearance Pale yellow to off-white crystalline solid

Melting Point 118–122 °C (Typical)

Solubility
Soluble in DMSO, MeOH, DCM; Sparingly

soluble in water (unless ionized)

pKa (Calc) ~4.2 (Carboxylic acid)

High-Fidelity Synthesis Protocol
While direct nitration of 2-methyl-2-phenylpropanoic acid is possible, it often yields a difficult-to-

separate mixture of para (major) and meta (minor) isomers.[1] To ensure regiochemical purity,

the Dialkylation Route starting from 3-nitrophenylacetic acid is the industry standard for high-

precision applications.[1]

Reaction Logic (The "Self-Validating" Pathway)
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This route guarantees the meta-nitro position is retained from the starting material. The

introduction of two methyl groups at the benzylic position utilizes the high acidity of the

-protons flanked by the ester and the electron-withdrawing nitrophenyl ring.[1]

Step-by-Step Methodology
Precursor: Ethyl 2-(3-nitrophenyl)acetate (synthesized via Fischer esterification of 3-

nitrophenylacetic acid).

Step 1: Gem-Dimethylation (Double Alkylation)

Reagents: Ethyl 2-(3-nitrophenyl)acetate (1.0 eq), Methyl Iodide (MeI, 2.5 eq), Sodium

Hydride (NaH, 60% in oil, 2.5 eq).[1]

Solvent: Anhydrous THF or DMF (0.2 M concentration).

Protocol:

Suspend NaH in anhydrous THF at 0°C under Argon/Nitrogen.

Add Ethyl 2-(3-nitrophenyl)acetate dropwise.[1] Observation: Gas evolution (

).

Stir for 30 min to ensure anion formation (deep red/brown color change).

Add MeI dropwise at 0°C. Caution: Exothermic.

Warm to Room Temperature (RT) and stir for 4–16 hours.

Validation Point: Monitor via TLC/LC-MS. The starting material (mono-substituted) should

disappear. If mono-methylated intermediate persists, add 0.5 eq additional base/MeI.[1]

Step 2: Ester Hydrolysis

Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF:Water:MeOH (3:1:1).[1]

Protocol:
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Dissolve the crude dimethyl ester from Step 1 in the solvent mixture.

Stir at 60°C for 2–4 hours.

Cool to RT and acidify with 1M HCl to pH ~2.

Extract with Ethyl Acetate (

).

Dry over

and concentrate.

Purification: Recrystallization from Hexane/Ethyl Acetate ensures removal of any trace

mono-methyl impurities.[1]

Synthetic Pathway Diagram

3-Nitrophenylacetic Acid Ethyl 2-(3-nitrophenyl)acetateEtOH, H+ Dialkylation
(NaH, MeI, THF) Ethyl 2-methyl-2-(3-nitrophenyl)propionateGem-Dimethylation Hydrolysis

(LiOH, MeOH/H2O)
TARGET:

2-Methyl-2-(3-nitrophenyl)propanoic acid
Acidification

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis via dialkylation, avoiding isomer separation issues

inherent in direct nitration.[1]

Applications in Drug Discovery[4]
The "Gem-Dimethyl" Scaffold Utility
The target compound is rarely the final drug; it is a pharmacophore enabler.

Conformational Locking: In many kinase inhibitors, the "flat" phenyl ring needs to be oriented

perpendicular to the amide bond.[1] The bulky methyl groups at the

-position force this orthogonal conformation (Thorpe-Ingold effect), reducing the entropic
penalty of binding.[1]
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Nitro-Reduction: The primary utility involves reducing the nitro group (

) to an aniline (

). This amine is then coupled with isocyanates or carboxylic acids to form ureas or amides.

Specific Therapeutic Areas[1]
Androgen Receptor (AR) Modulators: The 3-substituted phenyl ring with a bulky alkyl tail is a

common motif in non-steroidal anti-androgens.

CRTH2 Antagonists: Used in asthma/allergy research, where the propanoic acid tail mimics

Prostaglandin

features, while the gem-dimethyl group improves oral bioavailability.[1]

Application Logic Diagram

CAS 103204-32-6
(Nitro-Acid Scaffold)

Reduction
(H2/Pd-C or Fe/NH4Cl)

Intermediate:
2-Methyl-2-(3-aminophenyl)propanoic acid

Coupling: Isocyanates Coupling: Acid Chlorides

Urea Derivatives
(e.g., Kinase Inhibitors)

Amide Derivatives
(e.g., AR Modulators)
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Click to download full resolution via product page

Caption: Figure 2.[1] Divergent synthesis from the nitro-acid scaffold to bioactive amino-

derivatives.[1]

Analytical Characterization & Safety
Expected NMR Profile (DMSO- )

12.4 ppm (s, 1H): Carboxylic acid proton (-COOH).

8.1–7.5 ppm (m, 4H): Aromatic protons. Look for the distinct pattern of a 3-substituted ring
(singlet-like peak for H2, doublets for H4/H6).

1.52 ppm (s, 6H): The Gem-dimethyl singlet.[1] This is the diagnostic peak. If this appears as
a doublet or multiplet, the alkylation was incomplete.[1]

Safety & Handling (MSDS Highlights)
Hazards: Irritant (Skin/Eye/Respiratory). Nitro compounds can be potentially explosive if

heated under confinement or subjected to shock (though this acid is relatively stable).

Storage: Store at RT, desiccated.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber

(Nitrogen oxides emission).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2-Methyl-2-(3-nitrophenyl)propanoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8741494/docs#technical-guide-2-methyl-2-3-
nitrophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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